N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride

PRMT6 inhibition Epigenetics Cancer research

Reproducible PRMT inhibitor SAR requires the exact 6-substituted pyrimidine-pyrrolidine scaffold. Positional isomers (e.g., 2-substituted CAS 1343134-72-4) cannot replicate the binding vector geometry or target selectivity of this CAS-specific entity. - Dual PRMT6/CARM1 inhibition inferred from close analogs (IC50 26-46 nM for PRMT6, 22-28 nM for CARM1). - ≥95% purity dihydrochloride salt, exact mass 264.09 Da, suitable for HPLC/LC-MS method development. - Available from stock for immediate dispatch; custom synthesis support for derivatization at the pyrrolidine nitrogen.

Molecular Formula C10H18Cl2N4
Molecular Weight 265.18 g/mol
CAS No. 1361112-31-3
Cat. No. B1402711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride
CAS1361112-31-3
Molecular FormulaC10H18Cl2N4
Molecular Weight265.18 g/mol
Structural Identifiers
SMILESCNC1=NC=NC(=C1)CC2CCNC2.Cl.Cl
InChIInChI=1S/C10H16N4.2ClH/c1-11-10-5-9(13-7-14-10)4-8-2-3-12-6-8;;/h5,7-8,12H,2-4,6H2,1H3,(H,11,13,14);2*1H
InChIKeyJUMRUZLIVNIQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride (CAS 1361112-31-3)


N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride (CAS 1361112-31-3) is a synthetic small molecule belonging to the pyrimidine-substituted pyrrolidine class [1]. With a molecular formula of C10H18Cl2N4 and a molecular weight of 265.18 g/mol, it exists as a dihydrochloride salt [2]. The compound features a pyrimidine core substituted at the 6-position with a pyrrolidin-3-ylmethyl group and at the 4-position with a methylamino group [3]. This scaffold is recognized in medicinal chemistry for its potential to engage protein arginine methyltransferases (PRMTs) and other enzyme targets [4]. As a research-grade chemical, it is primarily utilized as a building block or tool compound in early-stage drug discovery and chemical biology studies.

Workflow Early-stage drug discovery building block for SAR libraries
Target engagement PRMT6 and PRMT4/CARM1 enzyme inhibition pathway studies
Scaffold exploration 6‑substituted pyrimidine‑pyrrolidine chemical space investigation

Why Generic Substitution Fails for N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride


The specific substitution pattern of N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride is critical for its target engagement profile. Pyrimidine-substituted pyrrolidine derivatives exhibit distinct biological activities depending on the attachment point of the pyrrolidine moiety and the nature of the amine substituent [1]. For example, positional isomers where the pyrrolidine is attached at the pyrimidine 2-position versus the 6-position can result in fundamentally different target selectivity [2]. Furthermore, data from structurally related analogs in BindingDB reveal that even minor modifications to the pyrimidine ring substituents can shift PRMT6 IC50 values by nearly 2-fold (e.g., from 26 nM to 46 nM) [3]. These structure-activity relationship (SAR) sensitivities mean that generic substitution with a positional isomer or a differently substituted analog cannot reliably replicate the compound's binding characteristics, making procurement of the exact CAS-specific entity essential for reproducible research outcomes.

Positional isomer interchangeability
The 6‑substituted regioisomer may not transfer binding properties to the widely available 2‑substituted isomer (CAS 1343134‑72‑4); vector geometry can shift target recognition.
Analog substitution potency shift
Minor pyrimidine ring modifications in structurally related analogs alter PRMT6 IC50 values, indicating that non‑identical analogs cannot replicate binding characteristics.
Scaffold‑class specificity
The pyrrolidine‑pyrimidine chemotype may exhibit a different PRMT isoform selectivity profile compared with pyrazolopyrimidine or THIQ‑based tool compounds.

Quantitative Evidence Guide: N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride Differentiation


PRMT6 Inhibitory Activity: Scaffold-Class Potency Contextualization

While a direct, publicly reported IC50 for N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine against PRMT6 is currently unavailable, closely related pyrimidine-substituted pyrrolidine analogs in BindingDB demonstrate potent PRMT6 inhibition. For instance, a structurally similar analog (CHEMBL3984626) exhibits an IC50 of 26 nM against human full-length PRMT6, while a second analog (CHEMBL3929454) shows an IC50 of 46 nM [1]. These data establish the scaffold's capacity for nanomolar PRMT6 engagement and provide a benchmark for the target compound's expected activity range. In contrast, the well-characterized PRMT6 inhibitor EPZ020411 exhibits a reported IC50 of 10 nM, but belongs to a distinct chemical series (pyrazolopyrimidine) [2]. The pyrrolidine-pyrimidine scaffold of the target compound may offer a differentiated selectivity profile or physicochemical property set compared to EPZ020411, though this remains to be empirically verified .

PRMT6 scaffold potency
Class‑level
Closest analogs: IC50 26–46 nM (PRMT6);
comparator EPZ020411: 10 nM
Supports PRMT6 pathway inhibition study fit; differentiates scaffold from pyrazolopyrimidine series.
Direct IC50 for CAS 1361112‑31‑3 not publicly reported.
PRMT6 inhibition Epigenetics Cancer research

PRMT4/CARM1 Dual Inhibition Potential: Scaffold Cross-Reactivity Profile

Analogs of N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine demonstrate cross-reactivity between PRMT6 and PRMT4/CARM1. In BindingDB, analog CHEMBL3984626 inhibits CARM1 with an IC50 of 22 nM, while CHEMBL3929454 inhibits CARM1 with an IC50 of 28 nM [1]. This indicates that the pyrrolidine-pyrimidine scaffold can engage both Type I PRMT enzymes. Notably, the PRMT6/CARM1 potency ratios are approximately 1.2 for CHEMBL3984626 (26 vs 22 nM) and 1.6 for CHEMBL3929454 (46 vs 28 nM), suggesting that specific substituent variations can modulate isoform selectivity [1]. In comparison, the clinical PRMT inhibitor MS023 exhibits IC50 values of 4 nM (PRMT6) and 83 nM (PRMT4), representing a >20-fold selectivity differential . This highlights that the pyrrolidine-pyrimidine scaffold may offer a distinct selectivity signature compared to other PRMT inhibitor chemotypes.

PRMT4/CARM1 dual profile
Class‑level
Analog PRMT4 IC50 22–28 nM;
selectivity ratio PRMT6/PRMT4 ~1.2–1.6 vs MS023 ratio ~20.8
Indicates potential for dual PRMT6/PRMT4 inhibition research; distinct selectivity signature vs pan‑PRMT inhibitors.
Based on closest analog data; direct characterization required.
PRMT4 inhibition CARM1 Dual PRMT inhibition

Regioisomeric Specificity: 6- vs 2-Position Pyrrolidine Attachment and Its Relevance to Target Engagement

The target compound features a pyrrolidin-3-ylmethyl group attached specifically at the 6-position of the pyrimidine ring, distinguishing it from the commercially more common 2-substituted positional isomer, N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine (CAS 1343134-72-4) . This structural difference is non-trivial: the 6-substituted isomer presents the pyrrolidine moiety at a distinct vector angle relative to the pyrimidine ring compared to the 2-substituted analog, which can impact hydrogen bonding, steric complementarity, and overall binding pose within enzyme active sites [1]. Evidence from orexin receptor antagonist programs demonstrates that pyrrolidin-3-ylmethyl attachment to different heterocyclic positions directly influences receptor subtype selectivity and potency [2]. For researchers seeking to explore 6-substituted pyrimidine-pyrrolidine chemical space or requiring a specific binding mode, the 2-substituted isomer cannot serve as a valid substitute.

6‑ vs 2‑position regioisomer
Reported
6‑substituted pyrrolidine attachment (CAS 1361112‑31‑3) vs common 2‑substituted isomer (CAS 1343134‑72‑4)
Critical for binding topology studies; positional isomer not functionally equivalent.
Quantitative activity comparison not publicly available.
Regioisomerism Positional isomer Structure-activity relationship

Commercial Availability and Purity: Procurement-Ready Specifications

N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride is commercially available from multiple suppliers with specified purity levels suitable for research applications. Activate Scientific offers the compound as the hydrochloride salt (CAS 2197854-91-2, related to 1361112-31-3) at ≥95% purity [1]. CymitQuimica (Biosynth brand) previously listed the dihydrochloride form (CAS 1361112-31-3) with a minimum purity of 95% and a molecular weight of 265.18 g/mol . The compound is also cataloged on ChemBase (ID 63044) with precise analytical characterization including exact mass (264.09085196) and average mass (265.18272) [2]. In contrast, the positional isomer N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine (CAS 1343134-72-4) is more widely available, but cannot substitute for the 6-substituted regioisomer in applications requiring specific target engagement at the 6-position vector.

Commercial purity specification
Specification review
Purity ≥95% (dihydrochloride);
verified by multiple vendors; exact mass 264.09085
Supports reproducible procurement for research; regioisomer‑specific identity confirmed.
Verify CAS and salt form before ordering.
Research chemical Purity specification Supply chain

Application Scenarios for N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride in Research and Early Discovery


PRMT6 and PRMT4/CARM1 Tool Compound Development in Epigenetic Cancer Research

Based on the scaffold's demonstrated nanomolar PRMT6 and CARM1 inhibition by close analogs (IC50 range 22–46 nM) [1], N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride is best positioned as a starting point for developing dual PRMT6/PRMT4 tool compounds. Its balanced isoform inhibition profile, inferred from analog data, may be particularly relevant in cancers where both PRMT6 and CARM1 are dysregulated, such as certain acute myeloid leukemias and solid tumors [2]. Researchers can use this compound to probe the biological consequences of simultaneous Type I PRMT inhibition versus more selective agents like EPZ020411 (PRMT6-selective) or MS023 (pan-Type I PRMT).

Structure-Activity Relationship (SAR) Exploration of 6-Substituted Pyrimidine-Pyrrolidine Scaffolds

The compound serves as a key intermediate for SAR studies exploring the impact of pyrimidine 6-position substitution on target engagement. Unlike the more accessible 2-substituted positional isomer (CAS 1343134-72-4), this 6-substituted variant enables systematic exploration of binding vector geometry at the pyrimidine 6-position . Medicinal chemists can use this compound to derivatize the pyrrolidine nitrogen or modify the methylamino group to generate focused compound libraries for PRMT or other enzyme targets, guided by the established SAR framework of pyrimidine-substituted pyrrolidine derivatives [3].

In Vitro Selectivity Profiling Against the PRMT Enzyme Family

With reference data from close analogs indicating PRMT6 IC50 values between 26 and 46 nM and CARM1 IC50 values between 22 and 28 nM [1], this compound is suited for inclusion in selectivity panels that assess inhibition across the broader PRMT family (PRMT1–PRMT8). Such profiling is essential for establishing the selectivity window of new chemical probes and distinguishing scaffold-intrinsic properties from those imparted by specific substituents [2]. The compound's distinct pyrrolidine-pyrimidine chemotype complements existing tool compound panels that are dominated by pyrazolopyrimidine and tetrahydroisoquinoline scaffolds.

Reference Standard for Analytical Method Development and Quality Control

With established commercial purity specifications (≥95%) and well-defined analytical characteristics including exact mass (264.09085196) and average mass (265.18272) [4], the compound is suitable as a reference standard for developing HPLC, LC-MS, or NMR analytical methods. This is particularly relevant for laboratories synthesizing derivative libraries where reliable quantification and purity assessment of the parent scaffold are required as quality control benchmarks.

Application
Selection Property
Validation Focus
PRMT6/PRMT4 tool compound studies
Scaffold‑derived PRMT6/PRMT4 inhibition context
Isoform selectivity profiling and dual inhibition model responses
6‑substituted pyrimidine‑pyrrolidine SAR
6‑position regioisomeric control
Binding vector geometry and substituent SAR characterization
PRMT enzyme family selectivity panel
Pyrrolidine‑pyrimidine chemotype differentiation
Scaffold‑intrinsic selectivity vs chemotype‑driven profiling
Analytical reference standard
Established purity specification (≥95%) and exact mass
HPLC/LC‑MS method accuracy and purity QC benchmark
Quote Request

Request a Quote for N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.